Methyl 5-bromo-2-[(cyclohexylcarbamoyl)amino]benzoate
Overview
Description
Methyl 5-bromo-2-[(cyclohexylcarbamoyl)amino]benzoate is an organic compound with the molecular formula C15H19BrN2O3 It is a derivative of benzoic acid and features a bromine atom, a cyclohexylcarbamoyl group, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-2-[(cyclohexylcarbamoyl)amino]benzoate typically involves the following steps:
Carbamoylation: The addition of a cyclohexylcarbamoyl group to the brominated benzoic acid derivative.
Esterification: The conversion of the carboxylic acid group to a methyl ester.
These reactions are usually carried out under controlled conditions to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination, carbamoylation, and esterification processes. These methods are optimized for efficiency and cost-effectiveness, often using automated systems and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-2-[(cyclohexylcarbamoyl)amino]benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid.
Scientific Research Applications
Methyl 5-bromo-2-[(cyclohexylcarbamoyl)amino]benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-2-[(cyclohexylcarbamoyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The bromine atom and carbamoyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-bromo-2-chlorobenzoate
- Methyl 5-bromo-2-methylbenzoate
- Methyl 2-amino-5-bromobenzoate
Uniqueness
Methyl 5-bromo-2-[(cyclohexylcarbamoyl)amino]benzoate is unique due to the presence of the cyclohexylcarbamoyl group, which imparts distinct chemical and biological properties. This differentiates it from other brominated benzoate derivatives and makes it a valuable compound for specific applications.
Properties
IUPAC Name |
methyl 5-bromo-2-(cyclohexylcarbamoylamino)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2O3/c1-21-14(19)12-9-10(16)7-8-13(12)18-15(20)17-11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H2,17,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLPKAHKIHAWJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Br)NC(=O)NC2CCCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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